N-(benzylcarbamothioyl)benzamide

Urease inhibition Enzyme inhibitor screening Jack bean urease assay

N-(Benzylcarbamothioyl)benzamide (CAS 4921-91-9), also designated 1-benzoyl-3-benzylthiourea or N-benzoyl-N′-benzylthiourea, is a disubstituted acylthiourea within the benzoylthiourea (BTU) class. It bears a benzoyl group on one thiourea nitrogen and a benzyl substituent on the other (molecular formula C₁₅H₁₄N₂OS, MW 270.35 g/mol, density 1.224 g/cm³), providing both hydrogen-bond donor/acceptor capacity via the N–H groups and a thione sulfur available for metal coordination.

Molecular Formula C15H14N2OS
Molecular Weight 270.4 g/mol
CAS No. 4921-91-9
Cat. No. B3052954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzylcarbamothioyl)benzamide
CAS4921-91-9
Molecular FormulaC15H14N2OS
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14N2OS/c18-14(13-9-5-2-6-10-13)17-15(19)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,16,17,18,19)
InChIKeyGKQAXDYFHYRLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzylcarbamothioyl)benzamide (CAS 4921-91-9): Acylthiourea Building Block with Quantifiable Urease Inhibition and Metal-Coordination Differentiation


N-(Benzylcarbamothioyl)benzamide (CAS 4921-91-9), also designated 1-benzoyl-3-benzylthiourea or N-benzoyl-N′-benzylthiourea, is a disubstituted acylthiourea within the benzoylthiourea (BTU) class [1]. It bears a benzoyl group on one thiourea nitrogen and a benzyl substituent on the other (molecular formula C₁₅H₁₄N₂OS, MW 270.35 g/mol, density 1.224 g/cm³), providing both hydrogen-bond donor/acceptor capacity via the N–H groups and a thione sulfur available for metal coordination . Its peer-reviewed characterization spans urease inhibition profiling, corrosion inhibition via transition-metal complexation, and documented utility as a synthetic precursor to guanidine and isourea derivatives [1].

Why N-(Benzylcarbamothioyl)benzamide Cannot Be Interchanged with Generic N-Substituted Benzoylthioureas: Quantitative SAR Evidence


Benzoylthiourea derivatives are not functionally interchangeable despite their shared acylthiourea core. Within a single 26-member thiourea library assayed under identical conditions, urease inhibition IC₅₀ values spanned from 1.67 μM up to >100 μM depending solely on N-substituent identity, demonstrating that even conservative structural modifications produce order-of-magnitude potency shifts [1]. A 2023 biophysical investigation confirmed that increasing N-alkyl chain length in benzoylthioureas progressively diminishes urease inhibition (BTU1 > BTU2 > BTU3 > BTU4 > BTU5) and that this SAR is driven by hydrophobic effects on enzyme–ligand complex stabilization [2]. Substituting N-(benzylcarbamothioyl)benzamide with its phenyl, methyl, or cyclohexyl analogs without experimental validation therefore risks unpredictable deviations in target engagement, metal-coordination behavior, and functional assay outcomes.

N-(Benzylcarbamothioyl)benzamide (CAS 4921-91-9): Comparator-Anchored Quantitative Differentiation Evidence


Urease Inhibition: Direct IC₅₀ Head-to-Head Comparison Against N-Phenyl and N-Cyclohexyl Analogs in a Single Study

N-(Benzylcarbamothioyl)benzamide occupies an intermediate urease inhibition potency position between its closest N-substituted analogs. In a single 26-compound library screened under uniform conditions, the benzyl derivative exhibited an IC₅₀ of 27.4 μM, compared with 14.1 μM for N-(phenylcarbamothioyl)benzamide (1.94-fold more potent) and 53.2 μM for N-(cyclohexylcarbamothioyl)benzamide (1.94-fold less potent) [1]. The most potent compound in the entire library (compound 11) achieved an IC₅₀ of 1.67 μM, establishing the dynamic range spanned by N-substituent variation [1]. These data derive from the same publication and identical assay protocol, eliminating inter-laboratory variability as a confounding factor.

Urease inhibition Enzyme inhibitor screening Jack bean urease assay

N-Alkyl Chain Length Governs Urease Inhibition Potency: Class-Level SAR Informing Benzyl Substituent Positioning

A systematic 2023 biophysical study of five benzoylthiourea derivatives differing only in N-alkyl chain length (BTU1: R=H; BTU2: R=methyl; BTU3: R=ethyl; BTU4: R=n-butyl; BTU5: R=n-hexyl) established that urease inhibition potency decreases monotonically with increasing chain length: BTU1 > BTU2 > BTU3 > BTU4 > BTU5 [1]. BTU1 (R=H, the shortest substituent) was the most active and demonstrated soil urease inhibition equivalent to the commercial standard NBPT (N-(n-butyl)thiophosphoric triamide) [1]. The urease–BTU1 supramolecular complex exhibited binding constants (Kb) of 7.95 × 10³ to 5.71 × 10³ M⁻¹ across 22–38 °C, with thermodynamic signatures (ΔH = −15.84 kJ mol⁻¹, ΔS = −36.61 J mol⁻¹ K⁻¹) indicating hydrogen-bond and van der Waals stabilization [1]. N-(Benzylcarbamothioyl)benzamide bears a benzyl substituent (CH₂Ph) that is structurally distinct from the linear alkyl series; its aromatic ring introduces π-stacking capacity absent in saturated alkyl analogs, positioning it as a mechanistically differentiated candidate for probing non-linear SAR contributions to urease binding.

Structure-activity relationship Urease inhibitor design N-alkyl chain effects

Corrosion Inhibition Enhancement Through Cu(II) and Ni(II) Complexation: Direct Free-Ligand vs. Metal-Complex Comparison

N-(Benzylcarbamothioyl)benzamide (A1) was evaluated as a free ligand and as its Cu(II) and Ni(II) complexes for corrosion inhibition of mild steel in 1 M HCl using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) [1]. The study explicitly reports that the inhibition efficiency of the thiourea metal complexes exceeded that of the free ligand, attributed to the larger molecular size of the complexes enhancing surface coverage [1]. By comparison, the closely related phenyl analog N-(phenylcarbamothioyl)benzamide (PCB) has been studied exclusively as a free ligand, achieving 91.32% inhibition efficiency at 330 K on mild steel in 1 M HCl, with adsorption following the Langmuir isotherm and a mixed physisorption–chemisorption mechanism [2]. The benzyl analog's demonstrated capacity to form performance-enhanced Cu(II)/Ni(II) complexes thus constitutes a differentiation pathway not available to analogs studied only in free-ligand form.

Corrosion inhibition Mild steel protection Metal-thiourea complexes Electrochemical impedance spectroscopy

Synthetic Versatility as a Precursor: Quantitative Yields for Guanidine and Isourea Derivatization Under Microwave Conditions

N-(Benzylcarbamothioyl)benzamide (1-benzoyl-3-benzylthiourea) has been demonstrated as a viable synthetic precursor to two pharmacologically relevant derivative classes. Under dry-media microwave irradiation with KF–Al₂O₃, reaction with strong nucleophilic amines promoted sulfur elimination from the thiocarbonyl group to afford 1-benzoyl-3-benzylguanidine in 68% isolated yield and 1-benzoyl-3-benzyl-O-ethylisourea in 76% isolated yield [1]. This desulfurization–guanylation/isourea-forming reactivity is enabled by the electron-withdrawing benzoyl group activating the thiourea toward nucleophilic attack [1]. The documented yields establish this compound as a practical entry point for generating N-acylguanidine and N-acylisourea libraries without requiring alternative, more hazardous isocyanate-based routes.

Synthetic precursor Guanidine synthesis Isourea synthesis Microwave-assisted organic synthesis

Evidence-Backed Application Scenarios for N-(Benzylcarbamothioyl)benzamide (CAS 4921-91-9) in Scientific and Industrial Procurement


Urease Inhibitor Screening Libraries Requiring Defined Intermediate-Potency Reference Compounds

When constructing urease inhibitor screening cascades, inclusion of N-(benzylcarbamothioyl)benzamide as a mid-range potency benchmark (IC₅₀ = 27.4 μM) enables assay window calibration between the more potent phenyl analog (14.1 μM) and weaker cyclohexyl analog (53.2 μM) [1]. This three-point comparator set, all derived from a single study under identical conditions [1], provides an internally consistent potency ladder for validating assay sensitivity and identifying structure-dependent inhibition trends in novel compound libraries.

Corrosion Inhibitor Development Exploiting Transition-Metal Complexation for Enhanced Mild Steel Protection

N-(Benzylcarbamothioyl)benzamide serves as a versatile ligand platform for generating Cu(II) and Ni(II) complexes that exhibit corrosion inhibition efficiencies exceeding those of the free ligand on mild steel in 1 M HCl [2]. This metal-tunable enhancement distinguishes it from the phenyl analog PCB, which has been characterized only as a free ligand (91.32% efficiency at 330 K) [3]. Industrial corrosion inhibitor formulators can systematically vary the metal center (Cu vs. Ni) to optimize inhibition performance, concentration dependence, and thermal stability for specific acidic environments.

Agricultural Urease Inhibitor Research Informed by N-Substituent SAR Principles

The class-level SAR showing that N-alkyl chain elongation progressively impairs urease inhibition (BTU1 > BTU2 > BTU3 > BTU4 > BTU5) [4] positions N-(benzylcarbamothioyl)benzamide (bearing an aromatic benzyl substituent) as a structurally orthogonal probe for investigating whether aromatic π-interactions can rescue potency lost through hydrophobic chain extension. Soil urease inhibition studies using BTU1 as a benchmark (equivalent to commercial NBPT) [4] provide a validated experimental framework into which the benzyl analog can be incorporated for comparative agricultural formulation testing.

Medicinal Chemistry Derivatization Programs Leveraging Microwave-Assisted Guanidine/Isourea Synthesis

For medicinal chemistry groups synthesizing N-acylguanidine or N-acylisourea libraries, N-(benzylcarbamothioyl)benzamide offers a demonstrated entry point with 68–76% isolated yields under solvent-free microwave conditions [5]. The benzoyl group activates the thiourea toward nucleophilic desulfurization, enabling efficient diversification into pharmacologically relevant chemotypes without resorting to toxic isocyanate or high-temperature diamine-based routes [5].

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